molecular formula C15H12N2O2S2 B2354052 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate CAS No. 1396760-00-1

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate

Cat. No.: B2354052
CAS No.: 1396760-00-1
M. Wt: 316.39
InChI Key: KVQADQPAAHAYIY-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring system, an azetidine ring, and a thiophene carboxylate group, making it a versatile molecule for further study and application.

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interfere with the bacterium’s metabolic processes or disrupt its cell wall synthesis.

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be hypothesized that this compound may affect pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives , it can be hypothesized that this compound may lead to the death of Mycobacterium tuberculosis cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The azetidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the thiophene-2-carboxylate group.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process. Catalysts and solvents are carefully selected to minimize environmental impact and improve reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The azetidine ring can be reduced to form a piperidine derivative.

  • Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Electrophiles like nitric acid or halogens (e.g., bromine) are used under controlled conditions.

Major Products Formed:

  • Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.

  • Reduction: Piperidine derivative.

  • Substitution: Nitrobenzothiazole or halogenated benzothiazole.

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including antimicrobial and antifungal properties.

  • Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl thiophene-2-carboxylate can be compared with other similar compounds, such as:

  • 1-(Benzo[d]thiazol-2-yl)ethanol: This compound features a similar benzothiazole ring but lacks the azetidine and thiophene carboxylate groups.

  • N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds have a benzothiazole ring and a benzamide group, differing in the presence of the azetidine ring and thiophene carboxylate group.

The uniqueness of this compound lies in its combination of structural elements, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c18-14(13-6-3-7-20-13)19-10-8-17(9-10)15-16-11-4-1-2-5-12(11)21-15/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQADQPAAHAYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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